molecular formula C13H23NO4 B13896949 (2S)-2-(tert-butoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid

(2S)-2-(tert-butoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid

Cat. No.: B13896949
M. Wt: 257.33 g/mol
InChI Key: ATLGJNSAMLEGKP-VIFPVBQESA-N
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Description

(2S)-2-(tert-butoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(tert-butoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(tert-butoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(2S)-2-(tert-butoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. It can be removed under acidic conditions, typically using trifluoroacetic acid, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-(tert-butoxycarbonylamino)-3-(1-methylcyclobutyl)propanoic acid apart from similar compounds is its specific structure, which includes a 1-methylcyclobutyl group. This unique feature can impart different steric and electronic properties, making it suitable for specific synthetic applications where other Boc-protected amino acids might not be as effective.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(2S)-3-(1-methylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(10(15)16)8-13(4)6-5-7-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-/m0/s1

InChI Key

ATLGJNSAMLEGKP-VIFPVBQESA-N

Isomeric SMILES

CC1(CCC1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1(CCC1)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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